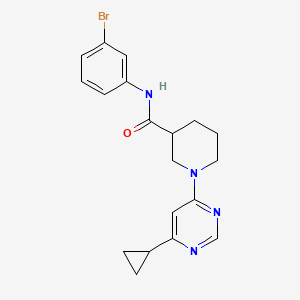

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide

Description

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a small-molecule compound featuring a piperidine-3-carboxamide scaffold linked to a 6-cyclopropylpyrimidin-4-yl moiety and a 3-bromophenyl substituent. Its molecular formula is C₁₉H₂₀BrN₅O, with a molecular weight of 414.3 g/mol (calculated).

Properties

IUPAC Name |

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O/c20-15-4-1-5-16(9-15)23-19(25)14-3-2-8-24(11-14)18-10-17(13-6-7-13)21-12-22-18/h1,4-5,9-10,12-14H,2-3,6-8,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFJCHSJRIPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a bromophenyl group and a cyclopropylpyrimidine moiety. Its molecular structure can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 373.26 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiproliferative Activity : This compound has shown potential as an antiproliferative agent against various cancer cell lines. The mechanism involves inhibition of tubulin polymerization, which is crucial for cell division. For instance, studies have identified related piperidine derivatives that inhibit tubulin with IC values in the low micromolar range .

- Target Interaction : The compound may interact with multiple biological targets, including receptors and enzymes involved in cellular signaling pathways. In silico studies have predicted that piperidine derivatives can affect various targets related to cancer and central nervous system disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Anticancer Studies : A study involving structurally related compounds demonstrated significant antiproliferative effects on prostate cancer cell lines (DU-145), suggesting that modifications in the piperidine structure could enhance efficacy against specific cancer types .

- Neuropharmacological Evaluation : In silico evaluations have indicated that similar piperidine derivatives possess potential for treating central nervous system diseases by interacting with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Key Observations :

- The coumarin-substituted analog () shares the 6-cyclopropylpyrimidine-piperidine core with the target compound but replaces the 3-bromophenyl group with a coumarin moiety. This substitution reduces molecular weight by 23.9 g/mol and likely alters solubility and target selectivity.

- Pyrrolopyrimidine-based analogs () exhibit potent ALK inhibition, suggesting that the pyrimidine-piperidine scaffold is compatible with kinase-targeted therapies. The trifluoromethoxybenzyl group in these compounds enhances metabolic stability compared to bromophenyl .

Halogen-Substituted Compounds with Varied Scaffolds

Halogenation (Br/Cl) is a common strategy to modulate bioactivity. The target’s 3-bromophenyl group is compared to halogenated chalcones and pyridine derivatives:

Key Observations :

- Bromine at the meta position (3-bromophenyl) improves cytotoxicity in chalcones, as seen in compound C3 (42.22 µg/mL) and C4 (22.41 µg/mL) . The addition of a bulky 4-isopropylphenyl group in C4 enhances activity, suggesting synergistic steric and electronic effects.

- The pyridine-based bromophenyl compound () demonstrates the versatility of bromine in diverse scaffolds, though its biological data remain unreported.

Piperidine-Carboxamide Derivatives with Heterocyclic Cores

Piperidine-carboxamide compounds with alternative heterocycles highlight scaffold-dependent activity:

Key Observations :

- Pyrrolopyrimidine-piperidine hybrids () show high ALK inhibition, attributed to the planar pyrrolopyrimidine core’s ability to occupy ATP-binding pockets.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Table 2: Cytotoxicity of Halogenated Chalcones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.